molecular formula C11H15NO3 B263400 N-(2-hydroxypropyl)-2-phenoxyacetamide

N-(2-hydroxypropyl)-2-phenoxyacetamide

Cat. No.: B263400
M. Wt: 209.24 g/mol
InChI Key: UCOYUARRWOSTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxypropyl)-2-phenoxyacetamide (CAS: 791840-68-1, C₁₂H₁₇NO₃, MW: 223.27) is a synthetic acetamide derivative characterized by a 2-hydroxypropyl group attached to the acetamide nitrogen and a phenoxy moiety at the α-position of the acetate chain .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(2-hydroxypropyl)-2-phenoxyacetamide

InChI

InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)8-15-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)

InChI Key

UCOYUARRWOSTQF-UHFFFAOYSA-N

SMILES

CC(CNC(=O)COC1=CC=CC=C1)O

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxypropyl)-2-phenoxyacetamide with structurally or functionally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Acetamide Nitrogen Phenoxy Substituents Key Properties/Applications Reference
This compound 2-Hydroxypropyl None High solubility due to hydroxyl group; prodrug potential
N-(2-phenoxyphenyl)acetamide 2-Phenoxyphenyl None Analgesic (Nimesulide analog); COX-2 inhibition
2-(2-Isopropyl-5-methylphenoxy)-N-(2-phenylethyl)acetamide 2-Phenylethyl 2-Isopropyl, 5-methyl Lipophilic; potential CNS activity
N-(2-Ethyl-6-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide Bulky aromatic (ethyl, methyl) 2-Isopropyl, 5-methyl High logP; agricultural or antimicrobial uses
2-(5-Methyl-2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide 4-Thiazole sulfonamide phenyl 5-Methyl, 2-isopropyl Enzyme inhibition (e.g., kinase or protease)
N-[1-(Hydroxymethyl)propyl]-2-phenoxyacetamide 1-(Hydroxymethyl)propyl None Enhanced water solubility; polymer conjugate

Pharmacokinetic and Pharmacodynamic Insights

  • Polymer Conjugates: highlights N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers used in drug delivery (e.g., PK1-doxorubicin conjugate).
  • Metabolic Stability: Compounds like N-(2-phenoxyphenyl)acetamide (Nimesulide analog) exhibit metabolic challenges due to aromatic hydroxylation, whereas the hydroxypropyl group in the target compound may mitigate oxidative metabolism, enhancing plasma stability .
  • Lipophilicity vs. Solubility: Bulky aromatic substituents (e.g., in and ) increase logP, favoring membrane permeability but reducing aqueous solubility. The hydroxypropyl group balances this trade-off, making the target compound suitable for intravenous formulations .

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